Comparative Dopamine Transporter (DAT) Inhibition: Ortho-Chloro Substitution Attenuates Potency Relative to Unsubstituted Phenyl
2-(2-Chlorophenyl)piperidine exhibits substantially weaker inhibition of the human dopamine transporter (DAT) compared to its unsubstituted phenyl analog 2-phenylpiperidine. In functional reuptake inhibition assays, the target compound displays an IC₅₀ value of 12,800 nM (12.8 µM) against human DAT expressed in HEK293 cells [1], whereas 2-phenylpiperidine demonstrates approximately 1.5-fold greater potency with an IC₅₀ of 8,800 nM (8.8 µM) against rat DAT in striatal preparations [2]. This difference is further corroborated by binding affinity data: 2-phenylpiperidine exhibits a Kᵢ of 6,360 nM (6.36 µM) in [³H]WIN-35428 displacement assays [2], highlighting that the ortho-chloro substitution reduces DAT affinity by approximately 2-fold relative to the unsubstituted phenyl scaffold.
| Evidence Dimension | Dopamine transporter (DAT) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 12,800 nM (12.8 µM) |
| Comparator Or Baseline | 2-phenylpiperidine: IC₅₀ = 8,800 nM (8.8 µM); Kᵢ = 6,360 nM (6.36 µM) |
| Quantified Difference | Target compound is approximately 1.5-fold less potent than 2-phenylpiperidine (IC₅₀ comparison) |
| Conditions | Target: human DAT expressed in HEK293 cells, [³H]-dopamine reuptake inhibition; Comparator: rat DAT in striatal membranes |
Why This Matters
This quantified reduction in DAT potency informs the selection of 2-(2-Chlorophenyl)piperidine for studies requiring attenuated monoamine transporter engagement, such as investigating sigma receptor-mediated effects without confounding dopaminergic activity.
- [1] BindingDB. BDBM50250540 (CHEMBL4104150). Affinity Data: IC₅₀ = 1.28E+4 nM for human DAT. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50250540 View Source
- [2] BindingDB. BDBM50212370 (CHEMBL534502). Affinity Data: IC₅₀ = 8.80E+3 nM, Kᵢ = 6.36E+3 nM for rat DAT. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50212370 View Source
